2-(Benzo[d]oxazol-2-yl)-2-methylpropan-1-amine
Overview
Description
The compound “2-(Benzo[d]oxazol-2-yl)-2-methylpropan-1-amine” is a type of benzoxazole derivative. Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . They are encountered in various natural products and are used in drug and agrochemical discovery programs .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been a topic of interest in recent years . A new synthetic pathway to four substituted imidazoles from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols has been developed . Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines were proved as key intermediates in their synthesis .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives has been characterized by 1H NMR, 13C NMR, and mass spectroscopy . In silico molecular docking studies were carried out to predict the binding affinity of the synthesized benzoxazole derivatives with prostaglandin H2 synthase (PGHS) protein and trypsin enzyme .Chemical Reactions Analysis
The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can vary. For example, some benzoxazole compounds have been found to be white solids with melting points ranging from 152-156°C .Mechanism of Action
While the specific mechanism of action for “2-(Benzo[d]oxazol-2-yl)-2-methylpropan-1-amine” is not mentioned in the retrieved papers, benzoxazole derivatives have been found to have a wide range of pharmacological applications like anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, H2-antagonists, anticonvulsants, elastase inhibitors, and antitubercular agents .
Safety and Hazards
While specific safety and hazard information for “2-(Benzo[d]oxazol-2-yl)-2-methylpropan-1-amine” is not available in the retrieved papers, general precautions for handling benzoxazole derivatives include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Benzoxazole derivatives have shown potential in various fields, prompting many researchers to explore the potential applicability of this important pharmacophoric scaffold . Future research may focus on developing new synthetic pathways and exploring the wide range of pharmacological applications of benzoxazole derivatives .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2,7-12)10-13-8-5-3-4-6-9(8)14-10/h3-6H,7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFOMQSFRIIEJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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